The synthesis of Vina-ginsenoside R8 can be achieved through various methods, including enzymatic hydrolysis and chemical synthesis. Enzymatic methods often utilize specific glycosidases to convert precursor ginsenosides into more bioactive forms. For example, ginsenoside Rb1 can be transformed into Vina-ginsenoside R8 using β-glucosidases derived from microbial sources .
Recent advances in biotransformation techniques have highlighted the use of recombinant enzymes for efficient production. These methods allow for controlled reactions that can enhance yield and specificity while minimizing by-products. For instance, studies have shown that optimizing reaction conditions such as temperature and substrate concentration can significantly improve the conversion rates of ginsenosides .
Vina-ginsenoside R8 has a molecular formula of and a molecular weight of approximately 816.4871 g/mol. The structural features include a dammarane skeleton typical of protopanaxadiol-type ginsenosides, with specific modifications that confer its unique properties .
The compound's structure can be depicted as follows:
This structure is characterized by multiple hydroxyl groups, which contribute to its solubility and interaction with biological targets.
Vina-ginsenoside R8 undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include hydrolysis, where glycosidic bonds are cleaved to release aglycones or other sugar moieties. This process is often facilitated by enzymes such as β-glucosidases .
Additionally, Vina-ginsenoside R8 can participate in redox reactions due to its hydroxyl groups, allowing it to act as an antioxidant. Studies have indicated that these reactions play a crucial role in mediating the compound's protective effects against oxidative stress in cells .
The mechanism of action of Vina-ginsenoside R8 involves several pathways that contribute to its pharmacological effects. Primarily, it interacts with various cellular receptors and signaling pathways. For instance, it has been shown to modulate nitric oxide synthase activity, which is crucial in regulating vascular functions and inflammation .
Moreover, Vina-ginsenoside R8 exhibits neuroprotective effects by influencing neurotransmitter systems and reducing neuronal apoptosis under stress conditions. This is facilitated through its antioxidant properties that mitigate oxidative damage in neural tissues .
Vina-ginsenoside R8 is typically a white to off-white powder with high solubility in water due to its saponin nature. It exhibits stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to characterize its purity and concentration in formulations .
Vina-ginsenoside R8 has garnered interest in scientific research due to its potential therapeutic applications. It is primarily studied for:
These applications make Vina-ginsenoside R8 a candidate for further exploration in clinical studies aimed at developing novel therapies for various diseases associated with oxidative stress and inflammation .
Vina-ginsenoside R8 (C48H82O19, MW 963.15 g/mol) is a triterpenoid glycoside belonging to the protopanaxatriol (PPT)-type saponins within the ginsenoside family [1] [8]. It is structurally characterized by a dammarane-type tetracyclic backbone with hydroxyl groups at C-6 and C-20 positions, distinguishing it from protopanaxadiol (PPD)-type saponins that lack oxygenation at C-6 [2] [7]. The compound is classified under the C17 side-chain varied (C17SCV) subtype due to modifications in its isoprenoid-derived tail, including a distinctive vinyl group [5] [7]. Isolated primarily from the rhizomes of Panax japonicus var. major (syn. Panacis majoris), it exemplifies the chemical diversity resulting from species-specific biosynthesis in the Panax genus [1] [5].
Table 1: Classification of Key Ginsenoside Types
Type | Core Structure | Representative Examples | Plant Sources |
---|---|---|---|
Protopanaxatriol (PPT) | Oxygenation at C-6 | Vina-ginsenoside R8, Rg1, Re | P. japonicus, P. ginseng |
Protopanaxadiol (PPD) | No C-6 oxygenation | Rb1, Rc, Rd | P. ginseng, P. notoginseng |
Oleanane (OA) | Pentacyclic backbone | Ro | Multiple Panax species |
Ocotillol (OCT) | Tetrahydrofuran ring | F11, Pseudoginsenosides | P. quinquefolius |
The isolation of vina-ginsenoside R8 in the early 1990s coincided with advancements in chromatographic separation and spectroscopic techniques that enabled the identification of structurally complex saponins [2] [3]. Its discovery emerged during the phytochemical investigation of Panax japonicus varieties—a taxon renowned for high concentrations of oleanane-type and C17-modified saponins [5] [8]. This period (post-1980s) marked the "third epoch" of ginsenoside research, where high-efficiency methods like 2D-NMR and LC-MS/MS facilitated the resolution of previously undetectable saponins, particularly those from understudied plant parts like rhizomes [2] [6]. Unlike major ginsenosides (e.g., Rg1 or Rb1), vina-ginsenoside R8 was identified as a low-abundance specialty saponin, reflecting biogeographical adaptations of P. japonicus in East Asian ecosystems [5] [8].
Vina-ginsenoside R8 exhibits three distinctive structural features that differentiate it from classical PPT saponins:
Table 2: Structural Comparison of Vina-Ginsenoside R8 with Key PPT Saponins
Structural Feature | Vina-Ginsenoside R8 | Ginsenoside Re | Ginsenoside Rg1 |
---|---|---|---|
Aglycone Core | PPT with Δ20,22 side chain | PPT with saturated side chain | PPT with saturated side chain |
C-6 Substituent | β-D-Glucopyranosyl | — | β-D-Glucopyranosyl |
C-20 Oligosaccharide | Glc-Xyl-Ara | Rha(α1→2)Glc | β-D-Glucopyranosyl |
Molecular Formula | C48H82O19 | C48H82O18 | C42H72O14 |
CAS Registry | 156042-22-7 | 52286-59-6 | 22427-39-0 |
The compound’s amphiphilic nature arises from its glycoside clusters and hydrophobic backbone, enabling membrane interactions—a property leveraged in its antiplatelet activity [1] [10]. Its discovery underscores the role of oxidosqualene cyclase (OSC) diversity and UDP-glycosyltransferases (UGTs) in generating structural innovations within Panax species [5] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: